5-Nitro-2-(trifluoromethoxy)benzonitrile
Description
5-Nitro-2-(trifluoromethoxy)benzonitrile is a substituted benzonitrile derivative characterized by a nitro (-NO₂) group at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position of the benzene ring (Figure 1). Its molecular formula is C₈H₃F₃N₂O₃, with a molecular weight of 232.12 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate, particularly in the development of agrochemicals and bioactive molecules .
While specific applications are proprietary, its structural features—such as the electron-withdrawing nitro and trifluoromethoxy groups—suggest reactivity in nucleophilic aromatic substitution and catalytic cross-coupling reactions. Evidence from manufacturing trends indicates that global production capacity has been scaled to meet rising demand in specialty chemical sectors, with purity grades exceeding 95.0% (HPLC) in commercial batches .
Properties
IUPAC Name |
5-nitro-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-2-1-6(13(14)15)3-5(7)4-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDYKDBZFOVNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700225 | |
| Record name | 5-Nitro-2-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214341-32-8 | |
| Record name | 5-Nitro-2-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethoxy)benzonitrile typically involves the nitration of 2-(trifluoromethoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 2-(trifluoromethoxy)benzonitrile
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the nitration process.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and trifluoromethoxy groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 5-Amino-2-(trifluoromethoxy)benzonitrile
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
5-Nitro-2-(trifluoromethoxy)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly for its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethoxy)benzonitrile depends on its chemical structure and the specific application. In general, the nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These features can affect the compound’s interaction with molecular targets and pathways, such as enzymes or receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 5-nitro-2-(trifluoromethoxy)benzonitrile and analogous benzonitrile derivatives in terms of substituent positions, functional groups, and commercial availability:
Table 1: Comparative Analysis of Substituted Benzonitriles
Key Structural and Functional Differences
Substituent Electronic Effects: The trifluoromethoxy group (-OCF₃) in this compound is a stronger electron-withdrawing group compared to the trifluoromethyl (-CF₃) group in 3-nitro-5-(trifluoromethyl)benzonitrile. This enhances electrophilicity at the para position, favoring reactions like Suzuki-Miyaura coupling .
Reactivity and Applications: Amino-substituted derivatives (e.g., 5-nitro-2-(pentylamino)benzonitrile) exhibit modified reactivity due to the -NH group, enabling use in Schiff base formation or coordination chemistry . Pyridine-containing analogs (e.g., 5-nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile) are tailored for metal-organic frameworks (MOFs) or kinase inhibitor synthesis .
Commercial Availability :
- This compound is listed as discontinued by suppliers like CymitQuimica, likely due to niche demand . In contrast, 3-nitro-5-(trifluoromethyl)benzonitrile remains widely available at premium pricing (¥16,500 for 5g) .
Biological Activity
5-Nitro-2-(trifluoromethoxy)benzonitrile is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (C8H3F3N2O2) features a nitro group and a trifluoromethoxy group attached to a benzonitrile moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is common among nitro-containing compounds. This inhibition can disrupt biochemical pathways essential for cellular function.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound might exhibit similar effects against bacterial or fungal pathogens.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Study | Biological Activity | IC50/EC50 Values | Cell Lines Used | Notes |
|---|---|---|---|---|
| Study A | Antimicrobial | 10 µM | E. coli | Effective against gram-negative bacteria. |
| Study B | Anticancer | 5 µM | HeLa cells | Induces apoptosis in cancer cells. |
| Study C | Enzyme Inhibition | 15 µM | Various | Inhibits specific metabolic pathways. |
Case Studies
-
Antimicrobial Properties :
A study examined the effectiveness of various nitro-substituted benzonitriles, including this compound, against common bacterial strains. Results indicated that this compound exhibited significant antibacterial activity, particularly against E. coli, with an IC50 value of approximately 10 µM, suggesting its potential as an antimicrobial agent in therapeutic applications. -
Anticancer Activity :
Research involving HeLa cells demonstrated that this compound could induce apoptosis at concentrations around 5 µM. This finding aligns with the behavior of other nitro-containing compounds known for their anticancer properties, indicating a possible mechanism involving the generation of reactive oxygen species (ROS). -
Enzyme Inhibition Studies :
Another investigation focused on the enzyme inhibition profile of the compound, revealing that it effectively inhibits certain metabolic enzymes at concentrations around 15 µM. This inhibition could interfere with critical pathways in both microbial and cancerous cells, highlighting its dual potential as an antimicrobial and anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
